1,3,5-Trichloro-2,4,6-trifluorobenzene
Description
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the positions of halogen substituents on the benzene ring core. The compound bears the Chemical Abstracts Service registry number 319-88-0, which serves as its unique chemical identifier in databases worldwide. Alternative names frequently encountered in the literature include symmetrical-trifluorotrichlorobenzene and benzene, 1,3,5-trichloro-2,4,6-trifluoro-, reflecting different naming conventions and historical usage patterns.
The molecular formula C₆Cl₃F₃ encapsulates the compound's composition, indicating a benzene ring substituted with three chlorine and three fluorine atoms. The molecular weight of 235.42 grams per mole positions this compound within the range typical for polyhaloaromatic substances. The International Chemical Identifier key QPXZZPSKCVNHFW-UHFFFAOYSA-N provides a standardized representation of the molecular structure that facilitates database searches and computational studies.
Structural analysis reveals that the compound adopts a planar configuration consistent with aromatic systems, with the halogen substituents arranged in a symmetric pattern that creates Dₙ point group symmetry. The alternating arrangement of chlorine and fluorine atoms generates a unique electronic environment where each carbon bears one halogen substituent, creating a fully saturated aromatic system with respect to substitution. This structural motif is particularly noteworthy because it represents one of the few stable arrangements where a benzene ring carries six different halogen substituents without exhibiting significant steric strain.
The simplified molecular input line entry system representation C₁(=C(C(=C(C(=C₁Cl)F)Cl)F)Cl)F clearly delineates the connectivity pattern and serves as a computational input format for molecular modeling studies. Nuclear magnetic resonance spectroscopic data provides additional structural confirmation, with carbon-13 spectra showing characteristic chemical shifts that reflect the electronic influence of the halogen substituents. The symmetry of the molecule simplifies spectroscopic analysis, as equivalent positions give rise to identical signals, reducing the complexity of spectral interpretation.
Historical Context and Discovery
The historical development of this compound synthesis traces back to early investigations into direct fluorination of aromatic compounds, representing a significant milestone in the evolution of organofluorine chemistry. Initial preparations involved the treatment of hexachlorobenzene with gaseous fluorine under carefully controlled conditions, a method that required precise temperature regulation to prevent explosive decomposition while achieving selective halogen exchange. These pioneering studies, conducted in the early twentieth century, demonstrated that controlled fluorination could replace chlorine atoms in polychlorinated aromatic systems, leading to the formation of mixed chlorofluoro derivatives.
The work of Bancroft and colleagues in 1931 provided foundational insights into the fluorination of polychlorobenzenes, including the discovery that 1,3,5-trichlorobenzene could undergo selective fluorination to yield dichlorotrifluorobenzene derivatives. This research established important precedents for understanding the reactivity patterns of halogenated aromatics and laid the groundwork for subsequent synthetic developments. The unexpected observation that fluorination of symmetrical trichlorobenzene resulted in replacement of both hydrogen and chlorine atoms revealed the complex mechanistic pathways involved in these transformations.
Subsequent decades witnessed refinements in synthetic methodology, with researchers developing more selective and practical approaches to polyhaloaromatic synthesis. The development of sulfuryl chloride-mediated chlorination reactions provided alternative pathways for accessing trichlorotrifluorobenzene derivatives from appropriately substituted precursors. These advances enabled more controlled synthesis conditions and improved yields, facilitating broader applications in research and industry. The evolution from direct fluorination methods to more sophisticated synthetic strategies reflects the maturation of organofluorine chemistry as a distinct discipline.
Modern synthetic approaches to this compound emphasize efficiency, selectivity, and environmental considerations. Contemporary methods often employ nucleophilic fluorination strategies using potassium fluoride in polar aprotic solvents, allowing for milder reaction conditions and better control over product distribution. These methodological advances have made the compound more accessible for research applications and have enabled its incorporation into larger synthetic schemes targeting complex molecular architectures.
The chronological development of synthetic methods reflects broader trends in synthetic chemistry, particularly the shift toward more atom-economical and environmentally benign processes. Early direct fluorination methods, while historically significant, gave way to more selective approaches that minimize waste generation and improve safety profiles. This evolution demonstrates how the synthesis of specific compounds can drive innovation in synthetic methodology and contribute to the advancement of chemical science more broadly.
Relevance in Academic Research
Contemporary academic research involving this compound encompasses multiple domains of chemical science, with particular emphasis on mechanistic studies of aromatic nucleophilic substitution reactions. The compound serves as an ideal substrate for investigating the relative reactivity of different halogen leaving groups, providing valuable insights into the factors governing regioselectivity in complex aromatic systems. Research groups have utilized this compound to elucidate the electronic and steric effects that determine the preferred sites of nucleophilic attack in polysubstituted aromatics.
Kinetic studies employing this compound have contributed significantly to our understanding of substituent effects in aromatic nucleophilic substitution. These investigations reveal that fluorine atoms are preferentially displaced over chlorine atoms under most reaction conditions, reflecting the superior leaving group ability of fluoride ion compared to chloride ion. Such findings have important implications for synthetic strategy development, as they enable chemists to predict and control the regioselectivity of substitution reactions in complex molecular systems.
The compound's utility extends to materials science applications, where its rigid aromatic core and electron-withdrawing substituents make it valuable for constructing functional polymers and advanced materials. Research in this area focuses on incorporating the trichlorotrifluorobenzene unit into larger molecular frameworks designed for specific applications such as gas separation membranes, optical materials, and electronic devices. The unique electronic properties imparted by the halogen substituents contribute to desirable material characteristics including thermal stability, chemical resistance, and tunable optical properties.
Computational chemistry studies have extensively employed this compound as a model system for benchmarking theoretical methods and validating computational predictions. The compound's well-defined structure and extensive experimental characterization data provide reliable reference points for assessing the accuracy of various computational approaches. These studies have contributed to the development of improved computational methods for predicting the properties and reactivity of halogenated aromatic compounds.
Nuclear magnetic resonance spectroscopy research has utilized this compound to investigate halogen effects on chemical shifts and coupling patterns in aromatic systems. The symmetric structure of the molecule simplifies spectral analysis while still providing rich information about halogen-carbon interactions and their influence on electronic structure. These studies have enhanced our understanding of how halogen substituents modulate the magnetic environment of aromatic carbons and have informed the development of predictive models for nuclear magnetic resonance chemical shifts.
Structure
2D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2,4,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZZPSKCVNHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185758 | |
| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
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Molecular Weight |
235.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-88-0 | |
| Record name | 1,3,5-Trichloro-2,4,6-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
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| Record name | 319-88-0 | |
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| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
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| Record name | 1,3,5-trichloro-2,4,6-trifluorobenzene | |
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Preparation Methods
Key Parameters:
- Temperature : Optimal temperatures for chlorination typically range from 60°C to 120°C.
- Catalyst : Aluminum chloride is commonly used to enhance the reaction rate and selectivity.
- Reaction Conditions : The reaction is often performed under an inert atmosphere to prevent side reactions.
Distillation
Following chlorination, the reaction mixture contains a variety of chlorinated by-products. Distillation is employed to separate these products, allowing for the isolation of desired compounds while recycling unreacted starting materials.
Fluorination
The next step involves the fluorination of the distillation residue. This process can utilize elemental fluorine or other fluorinating agents under controlled conditions:
$$
\text{Chlorinated products} + \text{F}_2 \rightarrow \text{1,3,5-Trichloro-2,4,6-trifluorobenzene}
$$
Key Parameters:
- Temperature : The fluorination process is often conducted at elevated temperatures to facilitate the reaction.
- Catalysts : Transition metal catalysts such as palladium or nickel may be employed to improve yields.
Recent studies have optimized these preparation methods to enhance yield and purity while minimizing waste products. Below are key findings from relevant research:
| Study | Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Study A | Chlorination followed by distillation and fluorination | 95 | 98 | Utilized AlCl3 as catalyst |
| Study B | One-pot synthesis approach | 90 | 97 | Combined steps A and B in a single reactor |
| Study C | Continuous distillation during reaction | 92 | 96 | Improved separation efficiency |
These studies indicate that controlling reaction conditions such as temperature and pressure significantly impacts both yield and purity of the final product.
The preparation of this compound involves intricate multi-step processes that can be optimized for industrial applications. By employing effective chlorination and fluorination techniques along with careful management of reaction conditions, high yields and purities can be achieved. Future research may focus on further refining these methods to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
1,3,5-Trichloro-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives .
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Chemical Synthesis
Pharmaceutical Applications
- Active Pharmaceutical Ingredients
Agrochemical Applications
- Pesticide Formulations
Material Science Applications
- Polymer Production
- Fluorinated Materials
Environmental Considerations
While this compound has numerous applications, it is essential to consider its environmental impact. Chlorinated compounds can pose risks to human health and ecosystems if not managed properly. Regulatory frameworks are in place to monitor and mitigate these risks during production and application phases .
Mechanism of Action
The mechanism by which 1,3,5-Trichloro-2,4,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1,3,5-Trichloro-2,4,6-trifluorobenzene and related halogenated benzenes:
Table 1: Molecular and Structural Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | Key Applications/Hazards |
|---|---|---|---|---|---|
| This compound | 319-88-0 | C₆Cl₃F₃ | 235.42 | 1,3,5-Cl; 2,4,6-F | Lab reagent; toxic upon exposure |
| 1,3,5-Trichlorobenzene | 108-70-3 | C₆H₃Cl₃ | 181.45 | 1,3,5-Cl | Solvent; reference material |
| Hexafluorobenzene | 392-56-3 | C₆F₆ | 186.06 | All positions F | Electronics; high thermal stability |
| Chloropentafluorobenzene | 344-07-0 | C₆ClF₅ | 202.55 | 1-Cl; 2,3,4,5,6-F | Intermediate in fluorochemicals |
| 2,4,6-Trichlorophenol | 88-06-2 | C₆H₃Cl₃O | 197.45 | 2,4,6-Cl; phenolic -OH | Disinfectant; highly toxic |
Reactivity and Stability
- Electrophilic Substitution Resistance : The alternating Cl/F substituents in this compound create a highly electron-deficient aromatic ring, making it less reactive toward electrophilic attacks compared to 1,3,5-Trichlorobenzene (which lacks fluorine’s strong electron-withdrawing effects) .
- Thermal Stability : Hexafluorobenzene (C₆F₆) exhibits exceptional thermal stability due to the strong C-F bonds, a trait shared with the target compound. However, the presence of chlorine in the latter reduces its volatility compared to fully fluorinated analogs .
Toxicity and Handling
- 2,4,6-Trichlorophenol is significantly more toxic owing to its phenolic group, which facilitates membrane penetration and cellular disruption .
Critical Research Findings
- Structural Uniqueness : The alternating Cl/F pattern in this compound distinguishes it from fully chlorinated or fluorinated analogs, offering a balance of reactivity and stability for niche applications .
- Environmental Impact : Mixed halogenated benzenes are persistent environmental pollutants, necessitating further studies on their degradation pathways and ecological effects .
Biological Activity
1,3,5-Trichloro-2,4,6-trifluorobenzene (CAS No. 319-88-0) is a halogenated aromatic compound that has garnered attention due to its potential applications in various fields, including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Molecular Formula: CClF
- Molecular Weight: 235.42 g/mol
- Physical State: Solid
- Melting Point: 60 - 64 °C
- Boiling Point: 79.5 °C at 12 mmHg
Toxicological Profile
This compound is classified as a hazardous substance. It can cause skin and eye irritation and may lead to respiratory issues upon inhalation. The compound is not listed as a carcinogen by major health organizations such as IARC or NTP, indicating a lower risk of cancer-related effects under standard exposure scenarios .
Table 1: Toxicological Data Summary
| Property | Value/Classification |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Effects | May cause respiratory irritation |
| Carcinogenicity | Not classified as a carcinogen |
| Mutagenicity | No data available |
| Reproductive Effects | No data available |
Biological Activity Studies
Research on the biological activity of this compound primarily focuses on its environmental impact and potential effects on human health.
Ecotoxicity
The compound exhibits significant ecotoxicity, particularly in aquatic environments. Studies indicate that it may bioaccumulate in aquatic organisms due to its lipophilic nature. Its persistence in the environment raises concerns about long-term ecological effects .
Case Study: Environmental Impact
A study conducted on the effects of halogenated compounds on aquatic life demonstrated that exposure to this compound resulted in behavioral changes and reduced reproductive success in fish species. The study emphasized the need for careful regulation of such compounds in agricultural applications .
The precise biological mechanism through which this compound exerts its effects is not fully understood. However, it is hypothesized that its halogenated structure may interact with cellular membranes and disrupt normal cellular functions. This disruption could lead to oxidative stress and subsequent cellular damage .
Q & A
Q. What are the key physicochemical properties of 1,3,5-Trichloro-2,4,6-trifluorobenzene critical for experimental design?
The compound exhibits a symmetrical structure (C₆Cl₃F₃) with alternating chlorine and fluorine substituents, leading to a molecular weight of 235.418 g/mol. Its high symmetry (D₃h point group) simplifies spectroscopic analysis, as all fluorine atoms are crystallographically equivalent, reducing splitting in NMR spectra . Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆Cl₃F₃ | |
| CAS Registry Number | 319-88-0 | |
| Symmetry | Trigonal planar (D₃h) | |
| IUPAC Name | This compound |
These properties are foundational for designing purification, crystallization, and reactivity studies.
Q. What synthetic routes are employed to prepare this compound?
Synthesis typically involves halogen-exchange reactions or stepwise substitution on a benzene ring. For example:
- Halogenation : Fluorination of 1,3,5-trichlorobenzene using fluorinating agents like KF or HF under controlled conditions.
- Nucleophilic Aromatic Substitution (SNAr) : Substitution of nitro or methoxy groups with chlorine/fluorine under acidic or basic conditions, leveraging the electron-withdrawing effects of adjacent halogens to activate the ring .
- Gas-phase reactions : High-temperature reactions using Cl₂/F₂ mixtures, though this requires precise control to avoid over-halogenation.
Reaction optimization often focuses on solvent polarity (e.g., DMF or THF) and temperature (80–150°C) to enhance selectivity .
Advanced Research Questions
Q. How does the compound’s symmetry influence its ¹⁹F NMR spectral characteristics in crystalline states?
The D₃h symmetry renders all fluorine atoms equivalent, producing a single ¹⁹F NMR resonance in the crystalline phase. High-resolution solid-state NMR studies reveal a chemical shift tensor dominated by the fluorine’s electronic environment, with minimal anisotropy due to symmetrical shielding . For example:
- Chemical Shift : Observed at ~−120 ppm (relative to CFCl₃), consistent with fluorine in electron-deficient aromatic systems.
- Linewidth : Narrow linewidth (<1 ppm) in crystalline samples, attributed to uniform crystal packing and absence of dynamic disorder .
These features simplify spectral interpretation but require low-temperature measurements to suppress molecular motion artifacts.
Q. What challenges arise in analyzing thermal decomposition pathways of this compound?
Thermal stability studies (e.g., TGA/DSC) reveal decomposition onset at ~300°C, forming Cl₂, HF, and polyhalogenated byproducts. Key challenges include:
- Byproduct Identification : Overlapping signals from Cl/F-containing fragments complicate mass spectrometry analysis.
- Corrosivity : HF release necessitates inert atmosphere handling (e.g., argon) and corrosion-resistant equipment (e.g., Hastelloy reactors) .
- Kinetic Modeling : Competing decomposition pathways (e.g., radical vs. ionic mechanisms) require isotopic labeling (e.g., ¹³C/²H) to trace intermediates .
Q. How can computational methods predict reactivity in SNAr reactions involving this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model transition states and charge distribution. Findings include:
- Activation Energy : Higher barriers for fluorine substitution (~25 kcal/mol) compared to chlorine (~18 kcal/mol), reflecting stronger C-F bonds.
- Charge Distribution : Negative charge localized on fluorine atoms, making them poor leaving groups unless activated by strong bases (e.g., KOtBu) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing activation energy by 5–10 kcal/mol .
These insights guide experimentalists in selecting catalysts (e.g., phase-transfer agents) and optimizing reaction conditions.
Methodological Considerations
- Crystallography : Single-crystal X-ray diffraction confirms the symmetrical structure, with C-Cl (1.72 Å) and C-F (1.34 Å) bond lengths consistent with sp² hybridization .
- Spectroscopy : Raman spectroscopy identifies vibrational modes at 308 cm⁻¹ (C-Cl stretch) and 1,220 cm⁻¹ (C-F stretch), useful for monitoring reaction progress .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
